
1-(2,6-Dichlorophenyl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dichlorophenyl)pentan-2-one is an organic compound with the molecular formula C11H12Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)pentan-2-one typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable ketone under acidic or basic conditions. One common method is the Claisen-Schmidt condensation, where 2,6-dichlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dichlorophenyl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,6-Dichlorophenyl)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural properties.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dichlorophenyl)pentan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The dichlorophenyl group can enhance binding affinity to certain molecular targets, while the ketone group can participate in various chemical reactions within the biological environment.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Dichlorophenyl)pentan-1-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
N-(2,6-Dichlorophenyl)-2-indolinone: Contains a dichlorophenyl group but with an indolinone structure.
Uniqueness
1-(2,6-Dichlorophenyl)pentan-2-one is unique due to its specific arrangement of chlorine atoms and the pentanone chain, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12Cl2O |
|---|---|
Peso molecular |
231.11 g/mol |
Nombre IUPAC |
1-(2,6-dichlorophenyl)pentan-2-one |
InChI |
InChI=1S/C11H12Cl2O/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6H,2,4,7H2,1H3 |
Clave InChI |
ILLLMXSAJWJPKE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)CC1=C(C=CC=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B13082981.png)
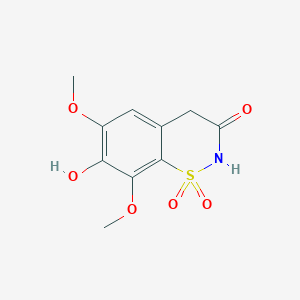

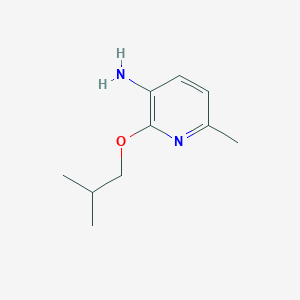
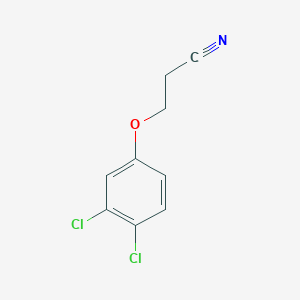
![(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13083009.png)
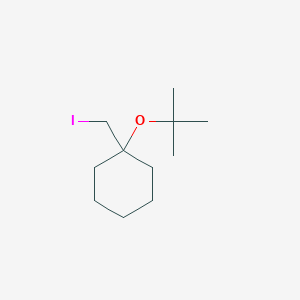

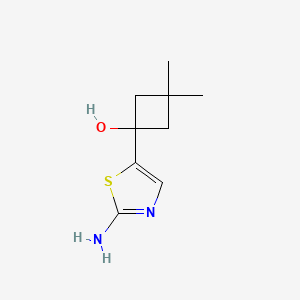

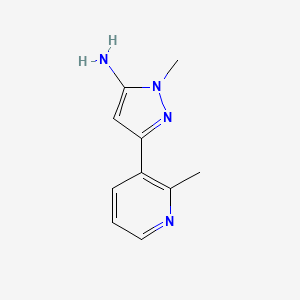


![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)
